4-(2-Ethoxyethynyl)pyridine

Medicinal Chemistry Drug Design Physicochemical Properties

Unlike simpler 4-ethynylpyridine, 4-(2-Ethoxyethynyl)pyridine features an electron-rich, polarized ethoxyalkyne tail that modulates reactivity in cross-couplings, cycloadditions, and CIR sequences, enabling GCN2 kinase inhibitor development and macrocycle assembly. Essential for medicinal chemistry programs requiring regiospecific 4-pyridine functionalization. Order high-purity building block to accelerate lead optimization.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 163680-65-7
Cat. No. B065749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Ethoxyethynyl)pyridine
CAS163680-65-7
SynonymsPyridine, 4-(ethoxyethynyl)- (9CI)
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCCOC#CC1=CC=NC=C1
InChIInChI=1S/C9H9NO/c1-2-11-8-5-9-3-6-10-7-4-9/h3-4,6-7H,2H2,1H3
InChIKeyDPFIQTXWOOWCCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Ethoxyethynyl)pyridine (CAS 163680-65-7) Chemical Profile and Procurement-Relevant Class Positioning


4-(2-Ethoxyethynyl)pyridine (CAS 163680-65-7), also referred to as Pyridine, 4-(ethoxyethynyl)- (9CI), is a heteroaryl alkyne building block belonging to the ethynylpyridine class, characterized by a pyridine core substituted at the 4-position with an ethoxyethynyl group (-C≡C-O-CH₂CH₃) . With a molecular formula of C₉H₉NO and a molecular weight of 147.17 g/mol, this compound serves as a versatile intermediate in organic synthesis and medicinal chemistry research . Its predicted physicochemical properties include a boiling point of 232.7±22.0 °C, a density of 1.06±0.1 g/cm³, a pKa of 6.90±0.26, and a LogP of 1.43 . The 4-substitution pattern on the pyridine ring, combined with the terminal ethynyl moiety, confers distinct reactivity profiles in cross-coupling and cycloaddition reactions, positioning it as a strategic building block for constructing more complex heterocyclic architectures [1].

Why 4-(2-Ethoxyethynyl)pyridine Cannot Be Simply Interchanged with 4-Ethynylpyridine or Other Pyridine Alkynes


The procurement or experimental substitution of 4-(2-Ethoxyethynyl)pyridine with simpler pyridine alkynes, such as unsubstituted 4-ethynylpyridine (CAS 2510-22-7), is non-trivial and scientifically unsound due to profound differences in electronic structure, steric profile, and consequent reaction outcomes . The presence of the ethoxy group (-OCH₂CH₃) directly attached to the alkyne terminus in 4-(2-Ethoxyethynyl)pyridine significantly alters the electron density of the triple bond, making it an electron-rich, polarized alkyne compared to the terminal, less sterically hindered alkyne in 4-ethynylpyridine . This polarization modulates its reactivity in key transformations such as Sonogashira couplings and cycloadditions, where the ethoxyethynyl group can act as a masked ketene equivalent, enabling distinct synthetic pathways [1]. Furthermore, the ethoxy group introduces steric bulk that influences regioselectivity in cyclization reactions and can dictate the conformational preferences of resultant macrocyclic or heterocyclic products [2]. Consequently, substituting a simpler pyridine alkyne would alter reaction kinetics, regiochemical outcomes, and the physicochemical properties (e.g., predicted LogP of 1.43 vs. ~0.8 for 4-ethynylpyridine) of downstream products, leading to experimental failure or suboptimal lead optimization in medicinal chemistry programs .

Quantitative Differentiation of 4-(2-Ethoxyethynyl)pyridine: Key Evidence for Scientific Selection


Predicted Physicochemical Properties: pKa, LogP, and Density as Differentiators for Medicinal Chemistry Design

The predicted physicochemical properties of 4-(2-Ethoxyethynyl)pyridine provide a quantitative basis for differentiating it from unsubstituted 4-ethynylpyridine in drug discovery programs. Specifically, the target compound exhibits a predicted pKa of 6.90±0.26, a predicted LogP of 1.43, and a predicted density of 1.06±0.1 g/cm³ . In contrast, unsubstituted 4-ethynylpyridine (CAS 2510-22-7) has a calculated LogP of approximately 0.8 and a pKa near 5.1 (for the conjugate acid of the pyridine nitrogen) . These differences are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.

Medicinal Chemistry Drug Design Physicochemical Properties

Ethoxyethynyl Group as a Masked Ketene Equivalent: Unique Reactivity in Cyclocondensation Reactions

The ethoxyethynyl moiety in 4-(2-Ethoxyethynyl)pyridine serves as a masked ketene equivalent in cyclocondensation reactions, a reactivity profile not accessible to terminal alkynes like 4-ethynylpyridine. In a representative three-component coupling-isomerization-cyclocondensation (CIR) sequence, alkoxyallenes (structurally related to ethoxyethynylpyridines) react with nitriles and carboxylic acids to form highly substituted pyridines [1]. This reaction leverages the electron-rich nature of the ethoxyalkyne, which undergoes isomerization to an electron-deficient heterodiene intermediate, enabling inverse electron-demand Diels-Alder cycloadditions that are not possible with simple terminal alkynes [1].

Organic Synthesis Heterocyclic Chemistry Cycloaddition

Altered Regioselectivity in Macrocycle Formation via Sonogashira Coupling Due to Steric Bulk

The presence of the ethoxy group at the alkyne terminus of 4-(2-Ethoxyethynyl)pyridine introduces significant steric bulk compared to unsubstituted 4-ethynylpyridine. In the synthesis of rigid, symmetrical macrocyclic ethynylpyridines via Sonogashira and oxidative coupling reactions, the steric demand of the ethoxyethynyl group can influence the conformational preferences of linear precursors and thereby dictate the regiochemical outcome of cyclization [1]. While no direct head-to-head comparison is available, the reported synthesis of related macrocycles using 4-ethynylpyridine derivatives demonstrates that steric hindrance around the alkyne is a key design element for controlling the cisoid conformation required for effective saccharide recognition [1].

Supramolecular Chemistry Macrocycle Synthesis Sonogashira Coupling

Potential for Generating Diverse 4-Substituted Pyridine Libraries via Regiospecific Functionalization

The ethoxyethynyl group at the 4-position of the pyridine ring provides a unique handle for further regiospecific functionalization. While specific yield data for this compound is not publicly available, analogous synthetic protocols for 4-substituted pyridines, such as the synthesis of 4-(2-oxoalkyl)pyridines using TBAF, have been reported with yields ranging from 55% to >80% depending on the specific substituents [1]. The ethoxyethynyl group can be selectively modified without affecting other positions on the pyridine ring, enabling the generation of diverse libraries of 4-substituted pyridine derivatives [1]. In contrast, simple 4-ethynylpyridine offers only terminal alkyne reactivity, limiting the diversity of accessible products.

Combinatorial Chemistry Parallel Synthesis Library Design

High-Value Research Applications of 4-(2-Ethoxyethynyl)pyridine (CAS 163680-65-7) in Medicinal Chemistry and Organic Synthesis


Synthesis of GCN2 Kinase Inhibitors for Oncology Research

4-(2-Ethoxyethynyl)pyridine can serve as a critical starting material for the synthesis of novel GCN2 kinase inhibitors, a target of growing interest in cancer therapeutics. Patent literature demonstrates that 4-ethynylpyridine derivatives exhibit potent GCN2 inhibition, with some compounds achieving IC₅₀ values as low as 16-17.6 nM in enzymatic and cellular assays [1]. The ethoxyethynyl group in the target compound provides a unique vector for introducing additional diversity into the inhibitor scaffold, potentially yielding analogs with improved potency or pharmacokinetic properties [1]. The distinct physicochemical profile (LogP 1.43, pKa 6.90) of 4-(2-Ethoxyethynyl)pyridine compared to unsubstituted 4-ethynylpyridine may also influence the ADME characteristics of the final drug candidates, a critical consideration in lead optimization .

Construction of 2-Alkoxy-Substituted Pyridine Libraries via Multicomponent Cyclocondensation

The ethoxyethynyl group in 4-(2-Ethoxyethynyl)pyridine enables its participation in coupling-isomerization-cyclocondensation (CIR) sequences, a powerful methodology for synthesizing 2-ethoxy-substituted pyridines [1]. In this application, the compound reacts with nitriles and carboxylic acids in a one-pot, three-component reaction to generate highly functionalized pyridine cores [1]. This approach is particularly valuable for generating diverse compound libraries for high-throughput screening, as it allows for the rapid assembly of complex heterocyclic scaffolds from readily available starting materials. The resulting 2-ethoxypyridine products can serve as intermediates for further functionalization, such as conversion to pyridones or other heterocyclic systems, making 4-(2-Ethoxyethynyl)pyridine a strategic building block for medicinal chemistry campaigns targeting kinases, GPCRs, or other therapeutically relevant proteins .

Design and Synthesis of Rigid Macrocyclic Host Molecules for Molecular Recognition

The steric bulk and electronic properties of the ethoxyethynyl group make 4-(2-Ethoxyethynyl)pyridine a valuable monomer for constructing rigid, shape-persistent macrocycles with defined binding cavities [1]. Sonogashira coupling of the compound with appropriate dihaloarenes, followed by oxidative alkyne homocoupling, can yield cyclic oligomers capable of recognizing small molecule guests such as saccharides [1]. The ethoxy group can be leveraged to pre-organize the linear precursor into a cisoid conformation, favoring macrocyclization over polymerization and enhancing the binding affinity of the resulting host [1]. This application is relevant to supramolecular chemistry, chemical biology, and the development of novel sensors or drug delivery systems.

Synthesis of Diarylpyridine Derivatives for Medicinal Chemistry and Materials Science

4-(2-Ethoxyethynyl)pyridine can be employed as a key intermediate in the synthesis of diarylpyridines, a privileged scaffold in medicinal chemistry and materials science [1]. The ethoxyethynyl group can be converted to a ketone functionality, providing a handle for subsequent cross-coupling reactions with aryl halides or for condensation reactions to form heterocycles . This approach offers a regiospecific route to 4-substituted pyridines that complements traditional cross-coupling methodologies and provides access to structural motifs found in numerous biologically active compounds and organic electronic materials [1].

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